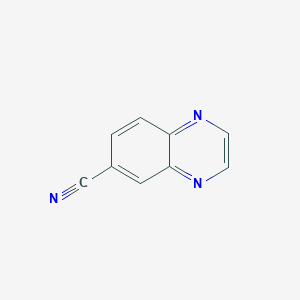

Quinoxaline-6-carbonitrile

Description

Historical Context and Significance of Quinoxaline (B1680401) Derivatives in Organic Chemistry

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Korner and Hinsberg through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Quinoxalines, also known as benzopyrazines, are heterocyclic compounds composed of a fused benzene (B151609) and pyrazine (B50134) ring. ijrti.orgnih.govwikipedia.org This structural motif has proven to be a versatile scaffold in organic chemistry, leading to a vast array of derivatives with significant applications. ijrti.org

Historically, quinoxaline derivatives have been instrumental in the development of dyes and are recognized for their wide-ranging biological activities. ijrti.orgwikipedia.org Their inherent chemical properties have made them a cornerstone in medicinal chemistry, with research highlighting their potential as anticancer, antiviral, antibacterial, antifungal, antimalarial, and anti-inflammatory agents. ijrti.orgwisdomlib.orgmdpi.com The ability of the quinoxaline nucleus to be readily modified allows for the fine-tuning of its pharmacological properties, making it a privileged structure in drug discovery. ijrti.orgnih.gov Beyond medicine, these derivatives are also crucial in materials science, finding use in fluorescent materials and organic semiconductors. ijrti.org

Positioning of Quinoxaline-6-carbonitrile within the Broader Quinoxaline Chemical Space

This compound (C9H5N3) distinguishes itself within the vast quinoxaline family primarily through the presence of a nitrile (-C≡N) group at the 6-position of its core structure. moldb.comuni.lu This electron-withdrawing group significantly influences the molecule's electronic properties, polarity, solubility, and reactivity compared to the unsubstituted quinoxaline. The introduction of the carbonitrile functionality enhances the compound's utility as a building block in organic synthesis, providing a reactive site for further chemical transformations.

The physicochemical properties of this compound are summarized in the table below, offering a snapshot of its fundamental characteristics.

| Property | Value |

| Molecular Formula | C9H5N3 |

| Molecular Weight | 155.16 g/mol |

| CAS Number | 23088-24-6 |

| Appearance | Typically a powder |

| Purity | Often supplied at ≥97% |

| Data sourced from multiple chemical suppliers and databases. moldb.com |

The unique electronic and chemical nature imparted by the nitrile group positions this compound as a valuable intermediate for creating more complex molecules with tailored properties for specific applications in medicinal chemistry and materials science.

Academic Research Trajectories and Interdisciplinary Relevance of this compound

Academic research on this compound has followed a multidisciplinary trajectory, highlighting its versatility. It is frequently utilized as a key starting material or intermediate in the synthesis of more elaborate molecular architectures.

In medicinal chemistry , research has explored the derivatization of the this compound scaffold to develop novel therapeutic agents. For instance, derivatives have been synthesized and investigated for their potential as anticancer agents. mdpi.com The core structure is also a feature in compounds studied for their antiviral properties, including activity against respiratory pathogens. nih.gov For example, some studies have focused on the synthesis of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives, which have shown potential antimalarial and antileishmanial activities. ijpsjournal.com

In materials science , the electronic properties of quinoxaline derivatives, including those related to this compound, are of interest for applications in organic electronics. The electron-deficient nature of the quinoxaline ring system makes it a suitable component for organic semiconductors, which are integral to devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. The nitrile group can further modulate these electronic characteristics.

The development of efficient and environmentally friendly synthetic methods, a cornerstone of green chemistry , is another significant research avenue. researchgate.net Researchers are continuously exploring novel catalytic systems and one-pot reactions to improve the synthesis of quinoxaline derivatives, including those starting from or leading to nitrile-substituted scaffolds. mdpi.com

Emerging Trends and Future Research Directions for this compound

The future of this compound research appears to be focused on several key areas, driven by the continuous demand for novel functional molecules.

One of the most promising future directions lies in the continued exploration of its derivatives as therapeutic agents . The development of multi-target drugs, where a single molecule can interact with multiple biological targets, is a significant trend in drug discovery. The quinoxaline scaffold is well-suited for this approach, and this compound provides a versatile platform for creating libraries of compounds for screening against various diseases, including cancer and viral infections. nih.govresearchgate.net There is a particular interest in developing agents that can overcome drug resistance, a major challenge in treating infectious diseases and cancer. nih.gov

In the realm of materials science , the focus is on designing and synthesizing novel quinoxaline-based materials with enhanced electronic and photophysical properties. This includes the development of new hole-transporting and electron-transporting materials for more efficient solar cells and OLEDs. The strategic placement of functional groups, such as the nitrile group in this compound, is crucial for tuning the energy levels and charge transport characteristics of these materials.

Furthermore, the principles of green and sustainable chemistry will continue to influence the synthesis of this compound and its derivatives. The development of catalytic systems that are low-cost, recyclable, and operate under mild conditions is an ongoing research goal. mdpi.commtieat.org These advancements will not only make the synthesis more economical but also reduce its environmental impact.

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIJAECRUMYOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632195 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23088-24-6 | |

| Record name | Quinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoxaline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Quinoxaline 6 Carbonitrile and Its Derivatives

Classical Approaches to Quinoxaline (B1680401) Core Synthesis Relevant to Quinoxaline-6-carbonitrile

The foundational methods for constructing the quinoxaline scaffold predominantly rely on the condensation of ortho-diaminobenzenes with 1,2-dicarbonyl compounds. encyclopedia.pubchim.it These classical approaches, established in the late 19th century, remain relevant for the synthesis of quinoxaline derivatives, including those leading to this compound. encyclopedia.pubnih.gov

Condensation Reactions of 1,2-Diaminobenzene with Appropriately Substituted Dicarbonyl Precursors

The most common and traditional method for synthesizing the quinoxaline ring system involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. chim.itnih.gov To specifically obtain this compound, a substituted 1,2-diaminobenzene, namely 3,4-diaminobenzonitrile (B14204), is reacted with a suitable dicarbonyl precursor like glyoxal.

This reaction is a cornerstone of quinoxaline synthesis and has been widely employed due to its reliability and the accessibility of starting materials. sapub.org The process involves the formation of a dihydropyrazine (B8608421) intermediate which then undergoes oxidation to the aromatic quinoxaline. chim.it

The efficiency and outcome of the condensation reaction are significantly influenced by the reaction conditions. nih.gov

Solvents: Various solvents have been utilized, with ethanol (B145695) and acetic acid being common choices. nih.gov The choice of solvent can affect reaction rates and yields. For instance, conducting the reaction in ethanol often requires reflux temperatures. niscpr.res.in Greener alternatives like water have also been explored, sometimes in combination with other solvents or under specific catalytic conditions. chim.it A mixture of ethanol and water has been found to be effective in some cases. sid.ir

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. nih.govnih.gov Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often leading to higher yields in shorter time frames. nih.gov

Catalysts: While the condensation can proceed without a catalyst, acidic or metal-based catalysts are often employed to enhance the reaction rate. nih.govnih.gov A variety of catalysts have been reported, including iodine, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), and various solid acid catalysts. encyclopedia.pubnih.gov The use of recyclable and environmentally friendly catalysts is a growing trend in quinoxaline synthesis. nih.gov For example, alumina-supported heteropolyoxometalates have been used for quinoxaline synthesis at room temperature. nih.gov

Cyclization Processes in this compound Formation

The formation of the quinoxaline ring is a cyclization process that follows the initial condensation of the diamine and dicarbonyl compound. thieme-connect.com The mechanism involves the formation of an enamine intermediate, which then undergoes cyclization and subsequent dehydration and oxidation to yield the aromatic quinoxaline core. organic-chemistry.org In the synthesis of this compound, this cyclization locks in the nitrile-substituted benzene (B151609) ring with the newly formed pyrazine (B50134) ring.

Modern Synthetic Strategies for Functionalized this compound

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and efficient strategies for the synthesis of functionalized quinoxalines. nih.gov These methods often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Reactions in this compound Synthesis

Transition metal catalysis has become a powerful tool in organic synthesis, and the construction of quinoxaline scaffolds is no exception. rsc.orgresearchgate.net Various transition metals, including copper, palladium, and cobalt, have been utilized to catalyze the formation of the quinoxaline ring. organic-chemistry.orgresearchgate.net

Copper catalysts have proven to be particularly effective in the synthesis of quinoxalines. acs.org Copper-catalyzed methods can involve various starting materials and reaction pathways. One notable approach is the copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide. thieme-connect.comorganic-chemistry.org This method allows for the one-pot synthesis of quinoxalines in good yields. organic-chemistry.org

Another copper-catalyzed strategy involves the cyclization of o-phenylenediamine (B120857) with terminal alkynes. acs.org This reaction proceeds smoothly in the presence of a copper(II) catalyst and a base to afford the corresponding quinoxaline derivatives. acs.org A more recent development is the use of copper-electrocatalysis for the azidation of N-aryl enamines followed by denitrogenative annulation to construct the quinoxaline framework. acs.org This electro-oxidative protocol is efficient and utilizes a low catalyst loading. acs.org

Iron-Mediated Catalysis

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of quinoxaline derivatives. While specific examples detailing the synthesis of this compound using iron catalysts are not extensively documented in readily available literature, the general principles of iron-catalyzed quinoxaline synthesis are well-established. These reactions often proceed through a one-pot transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. ijiset.com In this process, an iron complex, such as the Knölker complex, facilitates both the reduction of the nitro group to an amine and the oxidation of the diol to a 1,2-dicarbonyl compound in situ. This is followed by the condensation of the resulting 1,2-diaminobenzene and dicarbonyl intermediates to form the quinoxaline ring. The key advantage of this method is the avoidance of external redox reagents, with water being the only byproduct. ijiset.com The general applicability of this method suggests its potential for the synthesis of this compound from appropriately substituted precursors, namely a 4-cyano-2-nitroaniline derivative.

Zinc Triflate Catalysis

Zinc triflate (Zn(OTf)₂), a versatile Lewis acid catalyst, has been effectively employed in the synthesis of quinoxaline derivatives. ajrconline.org This method typically involves the condensation of an o-phenylenediamine with an α-diketone in the presence of a catalytic amount of zinc triflate. ajrconline.org The reaction proceeds efficiently at room temperature in a solvent like acetonitrile, offering high yields of the desired quinoxaline products. ajrconline.org The Lewis acidic nature of the zinc cation is believed to activate the carbonyl groups of the diketone, facilitating the nucleophilic attack by the diamine and subsequent cyclization and dehydration to form the quinoxaline core. This methodology is applicable to a wide range of substituted diamines and diketones, indicating its potential for the synthesis of this compound by utilizing 3,4-diaminobenzonitrile as the starting diamine.

| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |

| Zinc Triflate | o-phenylenediamine, α-diketones | Acetonitrile | Room Temperature | up to 90 | ajrconline.org |

Microwave-Assisted Synthesis for this compound

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or green solvent conditions. ajrconline.orgyoutube.com This technology has been successfully applied to the synthesis of various quinoxaline derivatives. ajrconline.org The general procedure involves the condensation of diamines and dicarbonyl compounds under microwave irradiation, often in the presence of a small amount of a high-boiling solvent like DMSO or on a solid support. ajrconline.org This environmentally benign approach typically results in excellent yields (80-90%) within significantly shorter reaction times (e.g., 3.5 minutes) compared to conventional heating methods. ajrconline.org For the synthesis of this compound, this would involve reacting 3,4-diaminobenzonitrile with a suitable 1,2-dicarbonyl compound under microwave irradiation. The efficiency and green credentials of microwave-assisted synthesis make it an attractive methodology for the preparation of this important scaffold. ajrconline.orgresearchgate.net

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

| Microwave-Assisted | Diamines, Dicarbonyls | Solvent-free or DMSO | 3.5 min | 80-90 | ajrconline.org |

| Microwave-Assisted | o-phenylenediamine, Glyoxal | Microwave irradiation (160W) | 60 sec | - | researchgate.net |

One-Pot and Multi-Component Reactions for this compound Scaffolds

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. Various one-pot procedures have been developed for the synthesis of quinoxaline scaffolds. These strategies often involve the in-situ generation of one of the key reactants, such as the 1,2-dicarbonyl compound, followed by condensation with a 1,2-diamine. For instance, the oxidation of α-hydroxyketones to the corresponding diketones can be performed in the same pot as the condensation reaction. While specific MCRs tailored for the direct synthesis of this compound are not prominently reported, the principles of MCRs can be applied by selecting appropriate starting materials, such as 3,4-diaminobenzonitrile, an aldehyde, and an isocyanide in a Ugi-type reaction followed by a post-condensation cyclization.

Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. ijiset.comwikipedia.org For quinoxaline synthesis, this includes the use of environmentally benign solvents like water or ethanol, the application of reusable catalysts, and the utilization of energy-efficient methods such as microwave and ultrasound irradiation. ijiset.comresearchgate.netwikipedia.org For example, the synthesis of quinoxalines has been achieved using copper oxide nanoparticles (CuONPs) prepared from waste orange peel extract as a renewable catalyst. ijiset.com Another green approach involves the use of camphorsulfonic acid as a metal-free, recyclable organocatalyst in ethanol at ambient temperature. researchgate.net These green protocols offer high yields, simple work-up procedures, and compliance with the growing demand for sustainable chemical processes. ijiset.comresearchgate.netwikipedia.orgresearchgate.net The application of these green methodologies to the synthesis of this compound, by using 3,4-diaminobenzonitrile as a key starting material, presents a promising avenue for environmentally responsible production.

| Green Method | Catalyst/Solvent | Key Advantages | Reference |

| Nanocatalysis | Copper Oxide Nanoparticles (from orange peel) | Renewable catalyst, high yields | ijiset.com |

| Organocatalysis | Camphorsulfonic Acid in Ethanol | Metal-free, recyclable catalyst, ambient temperature | researchgate.net |

| Microwave-Assisted | Solvent-free or Green Solvents | Reduced reaction time, high yields | ajrconline.orgresearchgate.net |

Derivatization Strategies at the this compound Core

The nitrile group (–CN) on the this compound core is a versatile functional handle that can be transformed into a variety of other functional groups, thereby allowing for the synthesis of a diverse library of derivatives with potentially altered biological or material properties.

Functionalization at the Nitrile Group (–CN)

The electron-withdrawing nature of the nitrile group and the π-system of the quinoxaline ring influence its reactivity. Standard transformations of the nitrile group can be applied to this compound to access a range of derivatives.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. tsijournals.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. tsijournals.com This process proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. tsijournals.com Alkaline hydrolysis, on the other hand, is carried out by heating the nitrile with an aqueous solution of a base like sodium hydroxide, which initially yields a carboxylate salt that can be subsequently acidified to produce the carboxylic acid. researchgate.net This transformation of this compound to quinoxaline-6-carboxylic acid introduces a key functional group for further modifications, such as esterification or amidation.

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup. This reduction provides a route to (quinoxaline-6-yl)methanamine, introducing a basic amino group that can be further functionalized.

Other Transformations: The nitrile group can also participate in cycloaddition reactions, although this is less common for aryl nitriles. Additionally, it can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. These transformations, while less frequently reported for this specific scaffold, offer potential avenues for further derivatization.

Substitutions at Positions 2 and 3 of the Quinoxaline Ring

The functionalization of the quinoxaline scaffold at the 2 and 3 positions is a pivotal strategy for creating a diverse library of derivatives. A common approach begins with a halogenated quinoxaline, such as 2-chloro-3-methylquinoxaline (B189447), which serves as a versatile intermediate. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups through ether linkages.

For instance, 2-chloro-3-methylquinoxaline can be reacted with p-aminophenol or 4-hydroxybenzaldehyde (B117250) to yield key intermediates. nih.gov These intermediates possess a reactive amino or aldehyde group, respectively, which can be further modified. The amino-functionalized intermediate, 4-(2-methylquinoxalin-3-yloxy)benzamine, reacts with a range of substituted aromatic aldehydes to form Schiff bases. nih.gov Similarly, the aldehyde-containing intermediate, 4-(2-methylquinoxalinyloxy) benzaldehyde, can be condensed with various aromatic amines. nih.gov

Another significant starting material for modification is 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-dioxide, which allows for chemical alterations of the amino group at the C-3 position and the cyano group at the C-2 position. sigmaaldrich.com These transformations, along with selective deoxygenation of the N-oxide groups, lead to a variety of novel quinoxaline derivatives. sigmaaldrich.com

The following table summarizes representative reactions for substitutions at positions 2 and 3.

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | 4-(2-Methylquinoxalinyloxy) benzaldehyde | nih.gov |

| 4-(2-Methylquinoxalinyloxy) benzaldehyde | Substituted Aromatic Amines | 2-[4-(Substituted benziminomethyl)phenoxy]-3-methyl quinoxalines | nih.gov |

| 2-Chloro-3-methylquinoxaline | p-Aminophenol | 4-(2-Methyl-quinoxaline-3-yloxy)benzamine | nih.gov |

| 4-(2-Methyl-quinoxaline-3-yloxy)benzamine | Substituted Aromatic Aldehydes | 4-(2-Methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines | nih.gov |

| 3-Amino-2-quinoxalinecarbonitrile 1,4-dioxide | Various Reagents | Modified quinoxaline derivatives | sigmaaldrich.com |

Amide-Modified Quinoxaline Derivatives from Quinoxaline-6-carboxylic acid

The introduction of amide functionalities at the C-6 position of the quinoxaline ring is a key strategy for synthesizing derivatives with diverse properties. The typical synthetic route utilizes quinoxaline-6-carboxylic acid as the starting material. This carboxylic acid group can be readily converted into an amide via standard coupling reactions.

One established method involves the reaction of a quinoxaline-6-carboxylic acid derivative, such as 2,3-difuryl-quinoxaline-6-carboxylic acid, with various amines. orgsyn.org This reaction is facilitated by peptide coupling reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), with a base such as DIPEA (N,N-Diisopropylethylamine), to yield a diverse range of amide-functionalized quinoxaline analogs. orgsyn.org

Another approach starts with the synthesis of an amino-quinoxaline, for example, by reducing a nitro-substituted precursor. This amino group at the 6-position can then be acylated. For instance, 6-amino-2,3-diphenylquinoxaline can be treated with chloroacetyl chloride to produce 2-Chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide. This chlorinated acetamide (B32628) derivative serves as a reactive intermediate, which can subsequently be reacted with various nucleophiles, including thiouracil derivatives, 2-mercaptobenzimidazole, or cyclic secondary amines, to generate a series of N-(2,3-diphenylquinoxalin-6-yl) acetamide derivatives.

The table below details examples of the synthesis of amide-modified quinoxaline derivatives.

| Starting Material | Reagent(s) | Product Type | Reference |

| 2,3-Difuryl-quinoxaline-6-carboxylic acid | Various Amines, PyBOP/TBTU, DIPEA | Amide-functionalized quinoxaline analogs | orgsyn.org |

| 6-Amino-2,3-diphenylquinoxaline | Chloroacetyl chloride | 2-Chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide | |

| 2-Chloro-N-(2,3-diphenylquinoxalin-6-yl)acetamide | Thiouracil derivatives, 2-mercaptobenzimidazole, cyclic secondary amines | Substituted -N-(2,3-diphenylquinoxalin-6-yl) acetamide derivatives |

Synthesis of Precursors for this compound Cyclization

The formation of the quinoxaline ring system is most commonly achieved through the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. mdpi.com Therefore, the synthesis of a suitably substituted ortho-phenylenediamine is the critical step in preparing precursors for this compound. The key precursor required is 3,4-diaminobenzonitrile.

A prevalent method for synthesizing 3,4-diaminobenzonitrile involves the reduction of a nitro-substituted aniline. The synthesis starts with 3-amino-4-nitrobenzonitrile. This compound is subjected to catalytic hydrogenation to reduce the nitro group to an amine. chemicalbook.com The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This process efficiently converts the nitro group into a second amino group, yielding the desired 3,4-diaminobenzonitrile, which can then be used in the subsequent cyclization step to form the this compound ring.

| Starting Material | Reagent(s)/Conditions | Product | Reference |

| 3-Amino-4-nitrobenzonitrile | 10% Pd/C, H₂ (50 psi), Ethanol | 3,4-Diaminobenzonitrile | chemicalbook.com |

Synthetic Challenges and Yield Optimization in this compound Production

The synthesis of quinoxaline derivatives, including this compound, is often hampered by several challenges. Traditional methods can suffer from long reaction times, the necessity for high reaction temperatures, the use of toxic or expensive catalysts and solvents, and unsatisfactory yields. google.com Consequently, significant research has focused on optimizing reaction conditions to develop more efficient, economical, and environmentally friendly synthetic protocols.

One major area of optimization is the use of alternative energy sources and catalysts. Microwave irradiation has been shown to significantly accelerate nucleophilic substitution reactions on the quinoxaline ring, leading to higher yields in shorter time frames compared to conventional heating methods. Various catalytic systems have also been developed to improve the efficiency of the core cyclocondensation reaction. These include organocatalysts, graphene oxide, and iodine, which can promote the reaction under milder, more sustainable conditions. mdpi.com

A novel approach to overcoming kinetic barriers and improving yields is the use of microdroplet-assisted reactions. By conducting the synthesis in microdroplets, reaction times can be drastically reduced from hours to milliseconds, and conversion rates can be significantly increased without the need for a catalyst. google.com This high-throughput method also allows for rapid screening of optimal reaction conditions, such as solvent composition, flow rate, and temperature, to maximize product yield. google.com For example, in the synthesis of certain quinoxaline derivatives, a methanol-water solvent system in a 1:1 ratio was found to offer the best conversion efficiency in microdroplet reactions. google.com

The following table highlights some of the challenges and corresponding optimization strategies.

| Challenge | Optimization Strategy | Key Advantages | Reference |

| Long reaction times, low yields | Microwave irradiation | Accelerated reaction rates, improved yields | |

| Harsh reaction conditions, use of metal catalysts | Organocatalysts, Graphene Oxide, Iodine | Milder conditions, greener chemistry, catalyst reusability | mdpi.com |

| Slow reaction rates, unsatisfactory yields | Microdroplet-assisted reaction | Reaction times in milliseconds, catalyst-free, high conversion rates, high-throughput screening | google.com |

Advanced Spectroscopic and Analytical Characterization of Quinoxaline 6 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including quinoxaline (B1680401) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within a molecule. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In quinoxaline derivatives, the aromatic protons on the quinoxaline backbone typically appear as multiplets in the downfield region of the spectrum. mdpi.com For instance, in a series of synthesized quinoxaline derivatives, the aromatic protons appeared as multiplets, while doublets with lower coupling constants (7–9 Hz) were attributed to other aromatic protons. mdpi.com In another study, the ¹H NMR spectrum of a specific derivative showed aromatic protons in a multiplet ranging from δ 8.39–7.19 ppm. mdpi.com The chemical shifts of protons are influenced by the electronic effects of substituents on the quinoxaline ring.

| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Solvent |

|---|---|---|

| N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)benzamide | 10.32 (s, 1H, NH amide), 8.97 (s, 1H, NH), 8.07–7.39 (m, 13H, Ar-H), 2.75 (s, 3H, CH₃) | DMSO-d₆ |

| 3-((3-Methylquinoxalin-2-yl)amino)-N-phenylbenzamide | 11.93 (s, 1H, NH amide), 10.53 (s, 1H, NH), 8.39–7.19 (m, 13H, Ar-H), 2.50 (s, 3H, CH₃) | DMSO-d₆ |

| 2,3-Bis[(E)-2-(4-methoxyphenyl)vinyl]-quinoxaline | 8.01–7.99 (m, 2H), 7.99–7.92 (m, 4H), 7.88 (d, J = 8.7 Hz, 4H), 7.75–7.73 (m, 2H), 7.03 (d, J = 8.8 Hz, 4H), 3.83 (s, 6H) | DMSO-d₆ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. pressbooks.pub Generally, sp² hybridized carbons, such as those in aromatic rings and carbonyl groups, resonate at higher chemical shifts (downfield) compared to sp³ hybridized carbons. pressbooks.pubhw.ac.uk For quinoxaline derivatives, the signals for the carbon atoms of the quinoxaline ring typically appear in the aromatic region of the spectrum. For example, the ¹³C NMR spectrum of 2,3-Bis[(E)-2-(4-methoxyphenyl)vinyl]-quinoxaline showed signals at δ 160.17, 148.90, 140.86, 137.01, 129.67, 129.48, 128.90, 128.43, 119.99, 114.27, and 55.27 ppm. mdpi.com

| Compound | Carbon (¹³C) Chemical Shifts (δ, ppm) | Solvent |

|---|---|---|

| 2,3-Bis[(E)-2-(4-methoxyphenyl)vinyl]-quinoxaline | 160.17, 148.90, 140.86, 137.01, 129.67, 129.48, 128.90, 128.43, 119.99, 114.27, 55.27 | DMSO-d₆ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com The molecular ion peak (M+) provides the molecular weight of the compound. For instance, the mass spectrum of N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)benzamide showed a molecular ion peak at m/z 354.12. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. libretexts.org The molecule breaks apart in a predictable manner, and the resulting fragment ions provide clues about the different functional groups and structural motifs present. miamioh.edu For example, in aromatic compounds like quinoxalines, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

For quinoxaline-6-carbonitrile and its derivatives, the nitrile (C≡N) group is a key functional group that can be identified by a sharp absorption band in the region of 2200-2300 cm⁻¹. Other important vibrations include C-H stretching of the aromatic ring, which typically appears in the 3000-3100 cm⁻¹ region. scialert.net The C=N stretching vibration within the quinoxaline ring is observed in the range of 1620-1624 cm⁻¹. mdpi.com In a study of an indeno quinoxaline derivative, C-H stretching vibrations were observed at 3063 and 3038 cm⁻¹ in the FT-IR spectrum. scialert.net

| Compound/Derivative Type | Functional Group | Characteristic IR Absorption (cm⁻¹) |

|---|---|---|

| Quinoxaline Derivatives | Aromatic C-H Stretch | 3000 - 3100 |

| This compound | Nitrile (C≡N) Stretch | 2200 - 2300 |

| Quinoxaline Derivatives | Imine (C=N) Stretch | 1620 - 1624 |

| Indeno quinoxaline derivative | Aromatic C-H Stretch | 3038, 3063 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound. Quinoxaline and its derivatives, being aromatic compounds, exhibit characteristic UV-Vis absorption spectra. The photophysical properties of these compounds arise from their conjugated systems involving delocalized π-electrons. nih.gov The position and intensity of the absorption bands can be influenced by the nature and position of substituents on the quinoxaline ring system.

Other Analytical Techniques for Purity and Identity Confirmation

Beyond the primary spectroscopic methods, a suite of other analytical techniques is employed to provide orthogonal data, confirming the purity and identity of this compound and its derivatives. These methods are crucial for validating synthesis outcomes and meeting stringent quality control standards.

Elemental Microanalysis

Elemental microanalysis, commonly known as CHN analysis, is a fundamental technique for verifying the empirical formula of a synthesized compound. asmarya.edu.ly This destructive method precisely measures the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared against the theoretically calculated percentages based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity. derpharmachemica.com For this compound (C₉H₅N₃), the analysis confirms the relative proportions of its constituent elements. asmarya.edu.ly

| Element | Theoretical Mass % (C₉H₅N₃) | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 69.67% | 69.60% - 69.75% |

| Hydrogen (H) | 3.25% | 3.20% - 3.30% |

| Nitrogen (N) | 27.08% | 27.00% - 27.15% |

Chromatography-Mass Spectrometry

Chromatography coupled with mass spectrometry is a powerful combination for separating components of a mixture and confirming their molecular weights. Both liquid chromatography (LC-MS) and gas chromatography (GC-MS) are utilized for the analysis of quinoxaline derivatives. chromatographyonline.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly ultrahigh-pressure liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS), is highly effective for analyzing quinoxaline compounds. chromatographyonline.com The technique separates the analyte from impurities on a chromatographic column before it is ionized and detected by the mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used for quinoxalines. chromatographyonline.com This method not only confirms the molecular weight of this compound by detecting its molecular ion peak but also allows for the quantification of the compound at very low concentrations. chromatographyonline.com

| Parameter | Typical Value/Condition |

|---|---|

| Technique | UHPLC-MS/MS chromatographyonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive chromatographyonline.com |

| Capillary Voltage | ~2.8 kV chromatographyonline.com |

| Desolvation Temperature | ~350 °C chromatographyonline.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, often requiring derivatization of the quinoxaline compound to increase its volatility. nih.gov For instance, quinoxalinol derivatives can be analyzed after conversion to their O-trimethylsilyl derivatives. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the column before being fragmented and detected by the mass spectrometer, providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is not used for the structural characterization of the this compound molecule itself. Instead, it is a highly sensitive technique for detecting and quantifying trace amounts of specific metallic elements. google.com Its primary role in the analysis of quinoxaline compounds is to confirm purity by ensuring the absence of metallic residues. This is particularly important when metal-based catalysts are used during the synthesis process. AAS can detect catalyst residues (e.g., palladium, copper, nickel) down to parts-per-million (ppm) or even parts-per-billion (ppb) levels, ensuring the final product meets the required purity specifications for applications in materials science and pharmaceuticals. The technique works by measuring the absorption of light by free atoms in the gaseous state. google.com

Spectroscopic Analysis of Intermediates in this compound Reactions

The synthesis of this compound, like other quinoxalines, typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Spectroscopic analysis is indispensable for monitoring the reaction progress and identifying key intermediates, ensuring the reaction is proceeding along the desired pathway.

A common synthetic route involves the reaction of 3,4-diaminobenzonitrile (B14204) with glyoxal. Throughout this process, techniques such as ¹H NMR, IR, and mass spectrometry can be used to track the transformation.

¹H NMR Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the signals corresponding to the amine (-NH₂) protons of the 3,4-diaminobenzonitrile starting material. Concurrently, new signals appear in the aromatic region corresponding to the protons of the newly formed quinoxaline ring.

Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibrations from the diamine precursor and the appearance of characteristic C=N stretching bands signal the formation of the quinoxaline ring.

Mass Spectrometry: MS can be used to detect the molecular ion peaks of intermediates and the final product as the reaction progresses. nih.gov This allows for real-time confirmation of the formation of expected intermediates and helps in elucidating the reaction mechanism. nih.gov

| Compound | Key Spectroscopic Feature (¹H NMR) | Key Spectroscopic Feature (IR) | Mass Spec (m/z) |

|---|---|---|---|

| 3,4-Diaminobenzonitrile (Starting Material) | Broad signals for two distinct -NH₂ groups | N-H stretching bands (~3200-3400 cm⁻¹) | [M+H]⁺ ≈ 134 |

| Reaction Intermediate (e.g., Dihydroquinoxaline) | Appearance of new aliphatic C-H signals; shift in aromatic signals | Appearance of C=N stretch (~1620 cm⁻¹); diminished N-H stretch | [M+H]⁺ ≈ 156 |

| This compound (Final Product) | Sharp, distinct signals for quinoxaline ring protons | Absence of N-H stretch; prominent C≡N stretch (~2230 cm⁻¹) | [M+H]⁺ ≈ 156 (after oxidation) |

By using these spectroscopic techniques in concert, chemists can fully characterize the reaction pathway, identify potential side products, and optimize reaction conditions to maximize the yield and purity of this compound. researchgate.netacgpubs.org

Theoretical and Computational Studies of Quinoxaline 6 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic behavior and reactivity of Quinoxaline-6-carbonitrile. These methods, particularly those rooted in Density Functional Theory (DFT), offer deep insights into the molecule's geometric and electronic properties.

Density Functional Theory (DFT) has become a standard method for the computational study of quinoxaline (B1680401) derivatives due to its balance of accuracy and computational efficiency. By approximating the electron density of the molecule, DFT can be used to determine a wide range of properties, from optimized geometries to electronic characteristics.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For quinoxaline derivatives, this is typically performed using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)). The process involves adjusting the bond lengths, bond angles, and dihedral angles to minimize the molecule's energy. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase and serves as the foundation for all subsequent calculations. For this compound, the optimization would yield a planar quinoxaline ring system with the cyano group also lying in the same plane.

Illustrative Optimized Geometrical Parameters for a Quinoxaline Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.37 - 1.42 | - |

| C-N (aromatic) | 1.32 - 1.38 | - |

| C-H | ~1.08 | - |

| C-C≡N | ~1.45 | - |

| C≡N | ~1.16 | - |

| C-N-C | - | 116 - 118 |

Note: The data in this table is illustrative and based on typical values for quinoxaline derivatives calculated using DFT methods. Specific values for this compound would require a dedicated computational study.

Following geometry optimization, harmonic vibrational frequency calculations are often performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule, providing theoretical vibrational modes that can be compared with experimental data to confirm the structure. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. For this compound, characteristic frequencies would include the C≡N stretching vibration of the nitrile group, C-H stretching and bending modes of the aromatic rings, and various ring stretching and deformation modes of the quinoxaline core. It is common practice to scale the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Illustrative Calculated Vibrational Frequencies for a Quinoxaline Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3050 - 3150 |

| C≡N stretching | 2220 - 2260 |

| C=N stretching (ring) | 1550 - 1650 |

| C=C stretching (ring) | 1400 - 1600 |

| C-H in-plane bending | 1000 - 1300 |

Note: The data in this table is illustrative and based on typical values for quinoxaline derivatives calculated using DFT methods. Specific values for this compound would require a dedicated computational study.

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for assigning the signals in experimental NMR data and can help in the structural elucidation of newly synthesized compounds. For this compound, the calculations would predict distinct chemical shifts for each hydrogen and carbon atom, reflecting their unique electronic environments within the molecule.

Illustrative Calculated ¹³C NMR Chemical Shifts for a Quinoxaline Derivative

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C2, C3 | 143 - 148 |

| C5, C8 | 128 - 132 |

| C6, C7 | 127 - 131 |

| C4a, C8a | 135 - 140 |

Note: The data in this table is illustrative and based on typical values for quinoxaline derivatives calculated using DFT methods. Specific values for this compound would require a dedicated computational study.

The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be distributed over the quinoxaline ring system, while the LUMO may have significant contributions from the electron-withdrawing nitrile group. DFT calculations provide quantitative values for these orbital energies and the energy gap, which can be correlated with the molecule's electronic absorption spectra and its potential as an electronic material.

Illustrative Electronic Properties for a Quinoxaline Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

Note: The data in this table is illustrative and based on typical values for quinoxaline derivatives calculated using DFT methods. Specific values for this compound would require a dedicated computational study.

Tautomerism, the migration of a proton between two or more sites in a molecule, is a possibility in certain quinoxaline derivatives, particularly those with hydroxyl or amino substituents. While this compound itself is not expected to exhibit significant tautomerism, DFT calculations can be used to explore the relative stabilities of potential tautomeric forms in related compounds. By calculating the energies of the different tautomers, it is possible to predict which form will be predominant at equilibrium. These calculations can also provide insights into the energy barriers for the tautomerization process. Such studies on related hydroxyquinoxalines have shown that the relative stability of tautomers can be influenced by factors such as aromaticity and solvation effects.

Quantitative Structure-Property Relationship (QSPR) Theory

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the structural or property-describing features of a chemical compound with its macroscopic properties. While specific QSPR studies exclusively focused on this compound are not extensively documented, the principles of QSPR are widely applied to quinoxaline derivatives to predict various attributes.

For instance, QSAR (a subset of QSPR focused on biological activity) models have been developed for quinoxaline derivatives to predict their anti-tubercular activities. These models often employ a variety of molecular descriptors, which can be topological, electrostatic, or quantum chemical in nature, to build a correlative mathematical model. The selection of these descriptors is a critical step, often facilitated by computational algorithms like the genetic algorithm (GA) and simulated annealing (SA) to identify the most relevant features that govern the compound's activity. Such studies have highlighted the importance of steric and electrostatic fields in determining the biological efficacy of quinoxaline compounds.

The general approach in QSPR involves:

Data Set Compilation: Gathering a set of molecules with known properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule.

Model Development: Using statistical methods like partial least squares (PLS) or machine learning algorithms to create a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While a dedicated QSPR model for this compound is not available in the reviewed literature, the established methodologies for related quinoxaline structures provide a clear roadmap for future investigations into predicting its physicochemical properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. This technique allows researchers to observe the time evolution of a system, providing detailed information about its dynamic behavior, conformational changes, and intermolecular interactions.

In the context of materials science, particularly corrosion inhibition, MD simulations are employed to understand the adsorption of inhibitor molecules onto metal surfaces. For quinoxaline derivatives, MD simulations have been used to model their interaction with surfaces like iron. These simulations can reveal the most stable adsorption configurations of the molecules on the metallic surface.

Typically, quinoxaline derivatives tend to adsorb in a planar orientation on the metal surface, which maximizes the contact area and facilitates strong interaction. This parallel adsorption is often energetically favorable. The interaction energy between the inhibitor molecule and the metal surface is a key parameter calculated from MD simulations. A more negative interaction energy signifies a stronger and more stable adsorption, which is indicative of better performance, for example, in corrosion inhibition.

The total interaction energy is a composite of several contributing forces, including:

Van der Waals forces: Non-covalent interactions arising from temporary fluctuations in electron density.

Electrostatic interactions: Forces between charged or polar components of the molecule and the metal surface.

DFT calculations can complement MD simulations by providing more accurate calculations of adsorption energies and electronic properties that influence the interaction, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For quinoxaline derivatives, a higher HOMO energy is associated with a greater ability to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy indicates a capacity to accept electrons from the metal, both of which contribute to stronger adsorption. While a specific MD simulation study on this compound was not found, the behavior of other quinoxaline derivatives suggests that it would likely adsorb in a similar parallel fashion on metal surfaces, with the nitrile group potentially influencing the electronic interactions.

Computational Analysis of Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of organic molecules.

The NLO response of a molecule is related to its molecular structure and electronic properties. Key parameters that are computationally evaluated to assess NLO behavior include:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): A measure of the second-order NLO response.

Second Hyperpolarizability (γ): A measure of the third-order NLO response.

For a molecule to have a significant first hyperpolarizability (a requirement for second-order NLO activity), it must possess a non-centrosymmetric charge distribution. This is often achieved in "push-pull" systems, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. The quinoxaline ring can act as a π-conjugated bridge. The presence of the electron-withdrawing nitrile (-CN) group in this compound suggests that it could exhibit NLO properties, especially if an electron-donating group is also present in the molecule.

Theoretical calculations on similar nitrile-containing aromatic compounds have shown that the nitrile group can significantly contribute to the NLO response. DFT calculations using functionals like B3LYP or CAM-B3LYP with appropriate basis sets are commonly used to compute the NLO parameters. While a specific computational study on the NLO properties of this compound was not identified, the general principles and the presence of the nitrile group suggest that it is a candidate for further investigation in this area.

Computational Prediction of Electrochemical Properties

Computational methods, particularly DFT, have proven to be highly effective in predicting the electrochemical properties of organic molecules. For quinoxaline derivatives, these predictions are crucial for understanding their redox behavior, which is relevant in various applications, including medicinal chemistry and materials science.

A study on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives demonstrated the utility of DFT in predicting their reduction potentials. The calculations were performed using the B3LYP functional with different basis sets, and the results were compared with experimental data obtained through cyclic voltammetry.

The key findings from such studies include:

The choice of basis set can significantly impact the accuracy of the predicted potentials. Larger basis sets, like cc-pVTZ, generally provide better agreement with experimental values.

DFT can accurately predict the first reduction potential of the quinoxaline ring system.

The calculations involve optimizing the geometries of the molecule in its neutral and reduced states and then calculating the Gibbs free energy change for the reduction process.

A reference electrode, such as the ferrocene/ferrocenium (Fc/Fc+) couple, is often used in the calculations to allow for direct comparison with experimental measurements.

The following table summarizes the approach used in the computational prediction of electrochemical properties for quinoxaline derivatives:

| Computational Step | Description |

| Structure Building | 3D structures of the neutral and reduced species are created. |

| Geometry Optimization | The geometries are optimized using a selected DFT functional and basis set. |

| Energy Calculation | The single-point energies of the optimized structures are calculated. |

| Gibbs Free Energy | The Gibbs free energy of reduction is determined. |

| Potential Calculation | The reduction potential is calculated relative to a reference electrode. |

These computational models provide a powerful tool for screening new quinoxaline derivatives and predicting their electrochemical behavior before their synthesis, thus saving time and resources.

In Silico Screening and Virtual Screening Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For quinoxaline derivatives, these methods are employed to explore their potential as therapeutic agents.

Virtual screening can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the biological target. Molecular docking is a primary technique in SBVS, where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is scored. This allows for the ranking of compounds based on their predicted binding efficacy.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the knowledge of molecules that are known to be active against the target. Techniques include pharmacophore modeling, where the essential 3D arrangement of functional groups required for activity is identified, and similarity searching, where new molecules are sought that are structurally similar to known active compounds.

Quinoxaline derivatives have been the subject of in silico screening for various biological targets. For example, they have been investigated as potential inhibitors of enzymes like HIV-1 protease. In such studies, a library of quinoxaline analogues is docked into the active site of the enzyme, and their binding energies and interactions with key amino acid residues are analyzed.

The following table outlines the typical workflow of a virtual screening campaign for quinoxaline derivatives:

| Step | Description |

| Target Selection | A biologically relevant protein or enzyme is chosen. |

| Library Preparation | A database of quinoxaline derivatives is prepared for screening. |

| Docking/Screening | The library is computationally screened against the target. |

| Hit Identification | Top-scoring compounds are identified based on binding energy and interactions. |

| Post-Processing | The identified hits may undergo further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. |

These in silico methodologies significantly streamline the initial stages of drug discovery by prioritizing which compounds should be synthesized and tested in the laboratory.

Biological Activity and Medicinal Chemistry Research of Quinoxaline 6 Carbonitrile Derivatives

Anticancer and Antitumor Activities of Quinoxaline-6-carbonitrile Derivatives

Quinoxaline (B1680401) derivatives, characterized by a fused benzene (B151609) and pyrazine (B50134) ring system, represent a significant class of heterocyclic compounds in medicinal chemistry. pnrjournal.comnih.gov Their rigid, electron-rich structure allows for interaction with a variety of biological targets, making them a "privileged scaffold" in drug discovery. researchgate.net Research has demonstrated their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. pnrjournal.comnih.govekb.egekb.eg In the realm of oncology, these compounds have emerged as promising candidates due to their ability to inhibit crucial cancer-related pathways and enzymes. researchgate.net

Inhibition of Tubulin Polymerization

A key mechanism through which certain quinoxaline derivatives exert their anticancer effects is by disrupting microtubule dynamics via the inhibition of tubulin polymerization. Microtubules are essential for maintaining cell shape and are critical for forming the mitotic spindle during cell division. nih.gov Agents that interfere with this process can halt cell proliferation, making tubulin a prime target for chemotherapy. nih.gov

Several studies have identified novel quinoxaline derivatives as potent tubulin polymerization inhibitors. One series of derivatives was found to inhibit tubulin assembly with IC50 values in the micromolar range, showing potent inhibition of colchicine binding to tubulin. pnrjournal.com Another study reported a quinoxaline derivative, compound 12, which exhibited potent antiproliferative activity (IC50 range of 0.19-0.51 μM) by inhibiting tubulin polymerization and disrupting the microtubule network. nih.gov This disruption leads to cell cycle arrest, specifically in the G2/M phase. researchgate.netnih.gov The activity of these compounds is often compared to known tubulin inhibitors like colchicine. pnrjournal.comnih.govresearchgate.net For instance, some arylthioindole (ATI) derivatives, which also target the colchicine site on β-tubulin, inhibit tubulin polymerization with IC50 values ranging from 2.0 to 4.5 μM. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Quinoxaline Derivatives

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound 12 | Potent antiproliferative activity via tubulin polymerization inhibition | 0.19-0.51 μM | nih.gov |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Significant inhibition of tubulin assembly | Micromolar range | pnrjournal.com |

| Chalcone Oxime Derivative 47 | Potent inhibition of tubulin polymerization | 1.6 μM | mdpi.com |

Cell Cycle Arrest and Apoptosis Induction

By disrupting cellular processes like tubulin polymerization or inhibiting key enzymes, quinoxaline derivatives can trigger cell cycle arrest and programmed cell death (apoptosis).

One study found that a specific quinoxaline derivative, compound VIIIc, caused a significant disruption in the cell cycle, leading to arrest at the G2/M phase boundary. nih.gov Another derivative, compound 5, was also shown to induce cell growth arrest at the G2/M phase in the MDA-MB-436 breast cancer cell line. temple.edu Similarly, compound 12, a tubulin polymerization inhibitor, was found to cause G2/M phase arrest. nih.gov Other quinoxaline compounds (III and IV) were shown to arrest the cell cycle in the S phase in PC-3 prostate cancer cells. tandfonline.com

Following cell cycle arrest, these compounds often induce apoptosis. The mechanism of apoptosis induction can involve mitochondrial pathways and the modulation of key regulatory proteins. For example, compound IV was found to significantly upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in PC-3 cells. tandfonline.com Compound 12 was also shown to induce cancer cell apoptosis in a dose-dependent manner by elevating intracellular reactive oxygen species (ROS) and causing a malfunction of the mitochondrial membrane potential. nih.gov Furthermore, Western blot analysis confirmed that another derivative, compound 4m, effectively induced apoptosis in A549 lung cancer cells through mitochondrial- and caspase-3-dependent pathways. researchgate.net

Antiproliferative Activity against Specific Cell Lines

This compound derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Research has shown efficacy against various cancer types:

Breast Cancer (MCF-7): Compound 18 showed high activity against MCF-7 cells with an IC50 of 22.11 ± 13.3 μM. mdpi.com Other derivatives have also been reported to inhibit the growth of MCF-7 cells. nih.gov

Colon Cancer (HCT-116): Several compounds have been evaluated against HCT-116 cells, with some showing promising activity. nih.gov

Prostate Cancer (PC-3): Compounds III and IV displayed potent anti-proliferative effects against PC-3 cells, with IC50 values of 4.11 μM and 2.11 μM, respectively. tandfonline.comnih.gov

Lung Cancer (A549): Compounds 4b and 4m exhibited anticancer activity against A549 cells with IC50 values of 11.98 ± 2.59 μM and 9.32 ± 1.56 μM, respectively, comparable to the clinical drug 5-fluorouracil. researchgate.net

Liver Cancer (HepG2): Derivatives have been tested against HepG2 cells, with some showing potent activity. nih.gov

Table 2: Antiproliferative Activity of Selected Quinoxaline Derivatives

| Compound | Cell Line | Cancer Type | IC50 Value (μM) |

|---|---|---|---|

| Compound IV | PC-3 | Prostate Cancer | 2.11 tandfonline.comnih.gov |

| Compound III | PC-3 | Prostate Cancer | 4.11 tandfonline.comnih.gov |

| Compound 4m | A549 | Non-small-cell Lung Cancer | 9.32 ± 1.56 researchgate.net |

| Compound 4b | A549 | Non-small-cell Lung Cancer | 11.98 ± 2.59 researchgate.net |

| Compound 18 | MCF-7 | Breast Cancer | 22.11 ± 13.3 mdpi.com |

| Compound 11a | SK-N-SH | Neuroblastoma | 2.49 ± 1.33 nih.gov |

| Compound 11a | IMR-32 | Neuroblastoma | 3.96 ± 2.03 nih.gov |

Mechanism of Action Studies (e.g., DNA Binding, Enzyme Inhibition)

Beyond their effects on microtubules, quinoxaline derivatives employ various other mechanisms to achieve their anticancer effects, primarily through DNA interaction and the inhibition of critical enzymes involved in cancer progression.

DNA Binding: The planar structure of the 6H-indolo[2,3-b]quinoxaline scaffold allows it to act as a DNA intercalating agent, inserting itself between the base pairs of the DNA double helix. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cell death. The thermal stability of the DNA-compound complex, which is a measure of binding affinity, is crucial for its anticancer activity and depends on the substituents attached to the quinoxaline nucleus. researchgate.net

Enzyme Inhibition: Quinoxaline derivatives are known to be selective ATP-competitive inhibitors of numerous protein kinases, which are key regulators of cell proliferation and survival. nih.govekb.eg

Topoisomerase II (Topo II) Inhibition: Topoisomerases are enzymes that manage the topology of DNA. Certain quinoxaline compounds (III and IV) have been identified as Topo II inhibitors, with IC50 values of 21.98 μM and 7.529 μM, respectively. tandfonline.com This inhibition is consistent with their ability to induce apoptosis. tandfonline.comnih.gov

PARP-1 Inhibition: Poly (ADP-ribose) polymerases (PARPs) are involved in DNA damage repair. New quinoxaline derivatives have been designed as PARP-1 inhibitors, with compounds 8a and 5 showing potent suppression with IC50 values of 2.31 nM and 3.05 nM, respectively, compared to the standard drug Olaparib (IC50 of 4.40 nM). temple.edu

Kinase Inhibition (EGFR, VEGFR, etc.): Many quinoxalines function by inhibiting protein tyrosine kinases. nih.gov They have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. nih.govekb.eg For example, compounds 4a and 13 were potent EGFR inhibitors with IC50 values of 0.3 μM and 0.4 μM, respectively.

Cyclophilin Inhibition

Cyclophilins are a family of proteins with peptidyl-prolyl isomerase (PPIase) activity, and they are implicated in various diseases, including cancer. mdpi.com Cyclophilin A (CypA) and Cyclophilin J (CyPJ) have been identified as potential therapeutic targets.

Quinoxaline derivatives have been developed as potent inhibitors of cyclophilins. One study identified a novel quinoxaline derivative, DC838, as a potent inhibitor of human CypA with an IC50 of 0.41 µM. mdpi.com Another report identified sixteen new small molecule CypA inhibitors, also quinoxaline derivatives, with IC50 values ranging from 0.25 to 6.43 µM. mdpi.com

Research has also focused on CyPJ, which is upregulated in hepatocellular carcinoma (HCC). nih.gov A quinoxaline-containing compound, ZX-J-19, and its derivatives were identified as CyPJ PPIase inhibitors. nih.gov Further optimization led to derivatives like ZX-J-19j and ZX-J-19l, which demonstrated remarkable inhibition of tumor cell growth, highlighting the potential of these compounds as leads for CyPJ-based antitumor drug development. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of quinoxaline derivatives. These studies analyze how chemical modifications to the quinoxaline scaffold affect its biological activity.

Key SAR findings include:

Substituents on the Aromatic Rings: The type and position of substituents on the quinoxaline core are critical. Unsubstituted aromatic rings sometimes show higher activity than substituted ones. mdpi.com When substituents are present, electron-withdrawing groups like chlorine (Cl) can produce higher activity than other groups like bromine (Br) or electron-releasing groups like methyl (CH3). mdpi.com However, in another series, replacing an electron-releasing methoxy group (OCH3) with an electron-withdrawing Cl group decreased activity. mdpi.com The introduction of bromo groups has been shown to provide better inhibition against lung cancer cells compared to nitro groups. researchgate.net

Substitutions at Positions 2, 3, and 6: The main sites for substitution to modulate activity are positions 2, 3, 6, and 7. mdpi.com For instance, a cyano (CN) group at the aliphatic chain fused to a nitrogen atom of the quinoxaline nucleus was found to be essential for activity. mdpi.com

Linkers and Side Chains: The nature of the linker connecting the quinoxaline core to other moieties influences activity. A benzyl linker was found to increase activity, while a sulfonyl linker decreased it. mdpi.com The stereochemistry of side chains also plays a significant role; trans derivatives of certain oxiranyl-quinoxalines displayed better antiproliferative activity than their cis counterparts. nih.govnih.gov

Molecular Hybridization: Joining the quinoxaline system with other pharmacologically active structures can potentiate anticancer activity. mdpi.com

These SAR studies provide a rational basis for the design and synthesis of new, more potent quinoxaline-based anticancer agents. nih.govresearchgate.netnih.gov

Antimicrobial Activities

Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial properties, positioning them as promising candidates for the development of new anti-infective agents.

The antibacterial potential of quinoxaline derivatives has been evaluated against a range of pathogenic bacteria. A series of novel quinoxaline-5-carboxamide derivatives were synthesized and screened against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, showing notable antibacterial action. researchgate.net Similarly, newly synthesized quinoxaline derivatives have been tested in vitro for their activity against S. aureus, Bacillus subtilis (Gram-positive), E. coli, and P. aeruginosa (Gram-negative), with several compounds demonstrating high activity against both types of bacteria. nih.gov

One notable derivative, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide, exhibited a potent minimal inhibitory concentration (MIC) of 0.12 µg/mL against Streptococcus pneumoniae. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 µg/mL |

MIC: Minimal Inhibitory Concentration

The antifungal properties of quinoxaline derivatives have been investigated against various fungal pathogens. A novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has shown greater effectiveness than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In another study, a series of new quinoxaline 1,4-di-N-oxides were synthesized and evaluated for their antifungal activity. The compound 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated a significant MIC of 0.24 µg/mL against Aspergillus fumigatus. researchgate.net Furthermore, novel quinoxaline-triazole compounds have been synthesized and tested, with compound 5d showing activity against Candida albicans (MIC₉₀ = 4 μg/mL) and Candida glabrata (MIC₉₀ = 2 μg/mL). acs.org

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 µg/mL |

| Compound 5d (quinoxaline-triazole derivative) | Candida albicans | 4 µg/mL (MIC₉₀) |

| Compound 5d (quinoxaline-triazole derivative) | Candida glabrata | 2 µg/mL (MIC₉₀) |

MIC: Minimal Inhibitory Concentration; MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms

Quinoxaline derivatives are recognized as promising scaffolds for the development of antiviral agents. nih.govresearchgate.netnih.gov A library of quinoxaline derivatives was prepared to target the non-structural protein 1 (NS1A) of the influenza A virus. nih.gov Two 2,3,6-substituted quinoxaline derivatives, one with a 3-methoxyphenyl group and another with a 2-furyl group at position 6, demonstrated good activity with IC₅₀ values of 6.2 µM and 3.5 µM, respectively. researchgate.netmdpi.com These compounds are believed to function by binding to the NS1A dsRNA-binding domain. nih.gov

The potential of quinoxaline derivatives against coronaviruses has also been a subject of interest, particularly in the wake of the SARS-CoV-2 pandemic. nih.govnih.gov Reviews have highlighted the role of quinoxalines as potential inhibitors of SARS-CoV and SARS-CoV-2. While specific EC₅₀ values for this compound derivatives against SARS-CoV-2 are still emerging, the broad antiviral activity of the quinoxaline scaffold suggests a promising area for future research. nih.govnih.gov

Table 3: Anti-Influenza A Virus Activity of Selected Quinoxaline Derivatives

| Compound | Target | Activity (IC₅₀) |

|---|---|---|

| 2,3-bis(2-furyl)-6-(3-methoxyphenyl)quinoxaline | Influenza A NS1A Protein | 6.2 µM |

| 2,3,6-tris(2-furyl)quinoxaline | Influenza A NS1A Protein | 3.5 µM |

IC₅₀: Half-maximal Inhibitory Concentration